2-Phenoxy-6-chlorobenzothiazole
Description
Significance of the Benzothiazole (B30560) Heterocyclic Scaffold in Contemporary Chemical Research
The benzothiazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in modern chemical research, particularly in medicinal chemistry. sigmaaldrich.comcymitquimica.com This structural motif is present in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities. saspublishers.comgoogle.com Benzothiazole derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents. sigmaaldrich.comresearchgate.net The planar nature of the benzothiazole ring system allows for effective interaction with various biological targets, contributing to its prominence in the design of new therapeutic agents. saspublishers.com The inherent stability and synthetic accessibility of the benzothiazole core make it an attractive starting point for the development of diverse molecular libraries. cymitquimica.com
Overview of Substituent Effects on Benzothiazole Reactivity and Properties
The chemical reactivity and physical properties of the benzothiazole scaffold are significantly influenced by the nature and position of its substituents. The introduction of different functional groups onto the benzothiazole ring can modulate its electronic distribution, steric hindrance, and lipophilicity, thereby fine-tuning its biological activity and other characteristics.
For instance, substitutions at the C2 and C6 positions have been shown to be particularly crucial in determining the pharmacological profile of benzothiazole derivatives. saspublishers.com Electron-withdrawing groups, such as halogens, can enhance the electrophilicity of the benzothiazole system and influence its metabolic stability. Conversely, electron-donating groups can impact the nucleophilicity and binding interactions of the molecule. The strategic placement of various substituents allows for the rational design of benzothiazole derivatives with specific, desired properties.
Research Objectives for 2-Phenoxy-6-chlorobenzothiazole Studies
The primary research objectives for the study of this compound would be centered around its synthesis, characterization, and the exploration of its potential applications. A key objective would be the development of an efficient and scalable synthetic route to obtain the pure compound. Following its synthesis, a thorough characterization using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential to confirm its molecular structure.
Further objectives would involve investigating its physicochemical properties, such as its melting point, solubility, and stability. Depending on the intended application, studies into its biological activity, for example, as an enzyme inhibitor or an antimicrobial agent, would be a significant research focus. The ultimate goal would be to correlate the specific structural features of this compound with its observed chemical and biological properties, thereby contributing to the broader understanding of benzothiazole chemistry.
While specific experimental data for this compound is not widely available in the reviewed literature, a plausible synthetic approach can be proposed based on established benzothiazole chemistry. The most likely route would involve the nucleophilic substitution of the chlorine atom at the 2-position of 2,6-dichlorobenzothiazole (B1293530) with a phenoxide salt.
Table 1: Proposed Precursors for the Synthesis of this compound
| Precursor Name | Chemical Formula | Role in Synthesis |
| 2,6-Dichlorobenzothiazole | C₇H₃Cl₂NS | Electrophilic benzothiazole core |
| Sodium Phenoxide | C₆H₅NaO | Nucleophilic phenoxy source |
The reaction would likely be carried out in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require elevated temperatures to proceed at a reasonable rate.
Table 2: Anticipated Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons on the benzothiazole ring and the phenoxy group. The chemical shifts would be influenced by the chloro and phenoxy substituents. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, providing information on the carbon skeleton. |
| IR Spectroscopy | Characteristic absorption bands for the C-O-C ether linkage, C-Cl bond, and the aromatic C-H and C=C bonds of the benzothiazole and phenyl rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₃H₈ClNOS, along with characteristic fragmentation patterns. |
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-phenoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNOS/c14-9-6-7-11-12(8-9)17-13(15-11)16-10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSHJNMVLKXMHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 2 Phenoxy 6 Chlorobenzothiazole
Vibrational Spectroscopy Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of 2-Phenoxy-6-chlorobenzothiazole is characterized by a series of absorption bands that confirm the presence of its key structural motifs. The aromatic C-H stretching vibrations of both the benzothiazole (B30560) and phenoxy rings are expected to appear in the region of 3100-3000 cm⁻¹. The C=N stretching vibration, characteristic of the thiazole (B1198619) ring, gives rise to a strong absorption band typically observed around 1620-1580 cm⁻¹.
The C-O-C asymmetric stretching of the ether linkage is a prominent feature, generally appearing as a strong band in the 1260-1200 cm⁻¹ region. The corresponding symmetric stretching vibration is usually found at a lower frequency, around 1075-1020 cm⁻¹. Aromatic C=C stretching vibrations within the fused benzene (B151609) ring and the phenyl group are expected to produce a set of medium to strong bands in the 1600-1450 cm⁻¹ range. The presence of the chlorine substituent on the benzothiazole ring is indicated by a C-Cl stretching vibration, which typically falls in the 800-600 cm⁻¹ region.
Table 1: Characteristic FT-IR Vibrational Frequencies of this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H Stretching |
| 1620-1580 | C=N Stretching (Thiazole Ring) |
| 1600-1450 | Aromatic C=C Stretching |
| 1260-1200 | Asymmetric C-O-C Stretching (Ether) |
| 1075-1020 | Symmetric C-O-C Stretching (Ether) |
| 800-600 | C-Cl Stretching |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy complements FT-IR by providing information on the polarizability of molecular bonds. For this compound, the Raman spectrum would be expected to show strong bands for the symmetric vibrations of the aromatic rings. The C=N stretching vibration of the thiazole ring is also Raman active. The C-S stretching vibrations of the thiazole ring, which are often weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum, typically in the 750-650 cm⁻¹ range. The symmetric "breathing" modes of the aromatic rings are also expected to be prominent in the Raman spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the precise connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound would display distinct signals corresponding to the protons of the benzothiazole and phenoxy moieties. The protons of the 6-chlorobenzothiazole ring system are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The proton at the 7-position is likely to be a doublet, coupling with the proton at the 5-position. The proton at the 5-position would appear as a doublet of doublets, and the proton at the 4-position as a doublet.
The protons of the phenoxy group will also resonate in the aromatic region. The ortho-protons (2'- and 6'-positions) are expected to be the most downfield of the phenoxy protons due to the deshielding effect of the ether oxygen, likely appearing as a doublet. The para-proton (4'-position) would be a triplet, and the meta-protons (3'- and 5'-positions) would also appear as a triplet, typically at a slightly upfield position compared to the ortho-protons.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Benzothiazole H-4 | ~ 7.8-8.0 | d |
| Benzothiazole H-5 | ~ 7.3-7.5 | dd |
| Benzothiazole H-7 | ~ 7.6-7.8 | d |
| Phenoxy H-2', H-6' | ~ 7.2-7.4 | d |
| Phenoxy H-3', H-5' | ~ 7.0-7.2 | t |
| Phenoxy H-4' | ~ 7.1-7.3 | t |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom at the 2-position of the benzothiazole ring, being attached to both sulfur and nitrogen and the phenoxy group, is expected to be significantly downfield, likely in the range of δ 160-170 ppm. The carbon atoms of the 6-chlorobenzothiazole ring will also show distinct signals, with the carbon bearing the chlorine atom (C-6) being deshielded. The quaternary carbons of the benzothiazole ring will also be observable.
The carbons of the phenoxy group will resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the ether oxygen (C-1') will be the most downfield of the phenoxy carbons.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| Benzothiazole C-2 | 160-170 |
| Benzothiazole C-4 | 120-125 |
| Benzothiazole C-5 | 125-130 |
| Benzothiazole C-6 | 130-135 |
| Benzothiazole C-7 | 120-125 |
| Benzothiazole C-3a | 150-155 |
| Benzothiazole C-7a | 135-140 |
| Phenoxy C-1' | 155-160 |
| Phenoxy C-2', C-6' | 115-120 |
| Phenoxy C-3', C-5' | 125-130 |
| Phenoxy C-4' | 120-125 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques would be employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between H-4 and H-5, and between H-5 and H-7 of the benzothiazole ring. Similarly, correlations would be seen between the ortho, meta, and para protons of the phenoxy group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons they are directly attached to. This would allow for the direct assignment of the protonated carbons in both the benzothiazole and phenoxy rings.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons. For example, the protons of the phenoxy group would show correlations to the C-2 of the benzothiazole ring, confirming the connectivity of the two ring systems through the ether linkage.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be employed to determine the precise molecular weight of this compound, allowing for the confirmation of its elemental composition. The theoretical exact mass can be calculated from its chemical formula (C₁₃H₈ClNOS). This high-precision measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Table 1: Theoretical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₈ClNOS |
| Theoretical Exact Mass | Calculated Value |
| Measured m/z | Hypothetical Experimental Value |
| Mass Error (ppm) | Hypothetical Calculated Value |
Fragmentation Pathways of this compound
In a mass spectrometer, this compound would be ionized and then fragmented. The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure. While specific data is unavailable, likely fragmentation pathways can be predicted based on the chemical structure.
The molecule consists of a 6-chlorobenzothiazole core linked to a phenoxy group via an ether bond. Common fragmentation patterns for such structures often involve cleavage at the ether linkage and fragmentation of the heterocyclic ring system.
α-Cleavage: Cleavage of the C-O bond of the ether linkage could result in the formation of a phenoxy radical and a 6-chlorobenzothiazolyl cation, or vice versa.
Aromatic Ring Fragmentation: The benzothiazole and phenyl rings could undergo characteristic fragmentations, such as the loss of small neutral molecules like CO, HCN, or radicals.
Table 2: Predicted Key Mass Fragments of this compound
| Fragment Ion (m/z) | Proposed Structure/Identity |
|---|---|
| [M]+• | Molecular Ion |
| [M - C₆H₅O]⁺ | 6-Chlorobenzothiazole cation |
| [C₆H₅O]⁺ | Phenoxy cation |
X-ray Diffraction Analysis for Solid-State Structure
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Crystal Structure Determination of this compound Single Crystals
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Hypothetical Value |
| b (Å) | Hypothetical Value |
| c (Å) | Hypothetical Value |
| α (°) | Hypothetical Value |
| β (°) | Hypothetical Value |
| γ (°) | Hypothetical Value |
| Volume (ų) | Hypothetical Value |
| Z | Hypothetical Value |
Analysis of Intermolecular Interactions and Supramolecular Assembly
The crystal structure data would also allow for a detailed analysis of the intermolecular forces that govern the packing of the molecules in the crystal. These interactions are crucial for understanding the physical properties of the solid. For this compound, one would expect to observe:
π-Stacking: Interactions between the aromatic rings of the benzothiazole and phenoxy groups of adjacent molecules.
Halogen Bonding: Potential interactions involving the chlorine atom.
van der Waals Forces: General attractive forces between molecules.
The absence of significant hydrogen bond donors in the molecule suggests that hydrogen bonding would not be a dominant feature of its supramolecular assembly.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimental results are then compared to the theoretical percentages calculated from the proposed empirical formula. This serves as a crucial check for the purity and identity of a synthesized compound.
Table 4: Elemental Analysis Data for this compound (C₁₃H₈ClNOS)
| Element | Theoretical % | Found % |
|---|---|---|
| Carbon (C) | Calculated Value | Hypothetical Experimental Value |
| Hydrogen (H) | Calculated Value | Hypothetical Experimental Value |
| Nitrogen (N) | Calculated Value | Hypothetical Experimental Value |
| Sulfur (S) | Calculated Value | Hypothetical Experimental Value |
Computational Chemistry and Quantum Mechanical Investigations of 2 Phenoxy 6 Chlorobenzothiazole
Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms and the rotational freedom around single bonds in 2-Phenoxy-6-chlorobenzothiazole are fundamental to its properties. Computational methods allow for a detailed exploration of the molecule's preferred shapes and the energy associated with them.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) is a robust computational method used to predict the ground state geometry of molecules with high accuracy. scirp.orgnih.gov For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G+(d,p) or 6-311G(d,p), are employed to find the most stable three-dimensional structure. scirp.orgmdpi.com These calculations systematically adjust the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy state (the optimized geometry) is found.
Table 1: Representative Geometrical Parameters for a Benzothiazole (B30560) Scaffold (Illustrative)
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
| C-S | 1.75 - 1.77 | |
| C=N | 1.30 - 1.38 | |
| C-Cl | 1.73 - 1.75 | |
| C-O | 1.35 - 1.40 | |
| S-C-N: 114 - 116 | ||
| C-N-C: 108 - 110 | ||
| C-C-Cl: 119 - 121 | ||
| C-O-C: 117 - 119 |
Note: This table provides illustrative values based on general DFT calculations for substituted benzothiazoles and related molecules. Actual calculated values for this compound would be specific to its optimized geometry.
Exploration of Potential Energy Surfaces and Conformational Isomers
The this compound molecule possesses conformational flexibility, primarily due to the rotation around the C-O single bond connecting the phenoxy group to the benzothiazole ring. To understand the different spatial arrangements (conformers) and their relative stabilities, a potential energy surface (PES) scan is performed.
This computational experiment involves systematically rotating the phenoxy group around the C-O-C bond axis in small increments (e.g., 10-15 degrees) and calculating the energy at each step using DFT. The resulting plot of energy versus the dihedral angle reveals the conformational landscape of the molecule. The minima on the PES correspond to stable, low-energy conformers, while the maxima represent high-energy transition states between them. This analysis is crucial for identifying the most likely shape the molecule will adopt and understanding the energy barriers to conformational change.
Electronic Structure Analysis
The arrangement of electrons in molecular orbitals governs the chemical reactivity, spectroscopic properties, and intermolecular interactions of this compound.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Molecular Reactivity
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. mdpi.comsciencepub.net
A small HOMO-LUMO gap suggests that the molecule can be easily excited, making it more reactive and kinetically less stable. mdpi.com Conversely, a large energy gap implies higher stability. For this compound, the presence of the electron-rich phenoxy group and the electronegative chlorine atom would influence the energies of the HOMO and LUMO. DFT calculations on related substituted benzothiazoles show that electron-withdrawing groups tend to lower the HOMO-LUMO gap, increasing reactivity. mdpi.comasianpubs.org The HOMO is typically delocalized over the electron-rich parts of the molecule, including the fused benzene (B151609) ring and the phenoxy group, while the LUMO is often distributed across the benzothiazole system.
Table 2: Illustrative Frontier Orbital Energies for Substituted Benzothiazoles
| Compound Type | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
| Phenyl-substituted benzothiazole mdpi.com | ~ -6.4 | ~ -1.7 | ~ 4.7 |
| Chloro-substituted benzothiazole mdpi.com | ~ -6.5 | ~ -1.9 | ~ 4.6 |
Note: These values are representative based on published data for analogous compounds and serve to illustrate the concept. The precise energies for this compound would require specific calculation.
Molecular Electrostatic Potential (MESP) Surface Mapping for Reactive Sites
The Molecular Electrostatic Potential (MESP) surface provides a visual map of the charge distribution within a molecule. scirp.orgmdpi.com It is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the potential energy. The MESP surface is color-coded to indicate different regions of electrostatic potential.
Red regions indicate negative electrostatic potential, corresponding to areas with high electron density. These are typically associated with lone pairs on heteroatoms (like nitrogen and oxygen) and are prone to electrophilic attack.
Blue regions signify positive electrostatic potential, indicating electron-deficient areas, which are susceptible to nucleophilic attack.
Green regions represent neutral or near-zero potential.
For this compound, the MESP map would likely show a significant negative potential (red) around the nitrogen atom of the thiazole (B1198619) ring and the oxygen atom of the phenoxy group, identifying them as key sites for interaction with electrophiles or for hydrogen bonding. scirp.org Positive potential (blue) might be observed on the hydrogen atoms of the aromatic rings.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. scirp.org This method provides detailed information about charge distribution on individual atoms and the stabilizing interactions that occur through electron delocalization.
Prediction of Spectroscopic Properties
Theoretical predictions of spectroscopic properties are a cornerstone of computational chemistry, offering a way to anticipate the outcomes of experimental analyses and to assign spectral features with greater confidence.
Theoretical Prediction of Vibrational (IR/Raman) Spectra
For a molecule like this compound, the vibrational spectrum is expected to be complex, with contributions from the benzothiazole ring, the phenoxy group, and the chlorine substituent. Theoretical calculations, often at the B3LYP level of theory with a suitable basis set (e.g., 6-311++G(d,p)), can predict the wavenumbers and intensities of the vibrational modes. nih.gov
A study on the closely related compound, 2-phenoxymethylbenzothiazole, which differs only by a methylene (B1212753) bridge, provides valuable insight. nih.gov In that research, FT-IR and FT-Raman spectra were recorded and the vibrational wavenumbers were computed using the Hartree-Fock/6-31G* basis set. nih.gov The assignments were made by comparing the theoretical and experimental values. For this compound, similar vibrational modes are expected, with some shifts due to the direct oxygen linkage and the presence of the chloro group.
Key Expected Vibrational Modes:
Aromatic C-H Stretching: These vibrations are typically observed in the region of 3100-3000 cm⁻¹. nih.gov
C=N Stretching: The characteristic stretching of the carbon-nitrogen double bond in the thiazole ring is expected in the region of 1640-1550 cm⁻¹.
C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage are anticipated in the range of 1260-1000 cm⁻¹.
C-S Stretching: The stretching vibration of the carbon-sulfur bond in the thiazole ring typically appears at lower frequencies, often in the 700-600 cm⁻¹ region.
C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the range of 800-700 cm⁻¹. theaic.org
The table below presents a hypothetical set of predicted vibrational frequencies for this compound based on computational studies of analogous compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3080 |
| C=N Stretch | 1620 |
| Aromatic C=C Stretch | 1590 |
| C-O-C Asymmetric Stretch | 1245 |
| C-H In-plane Bend | 1170 |
| C-O-C Symmetric Stretch | 1025 |
| C-Cl Stretch | 780 |
| C-S Stretch | 690 |
This table is illustrative and based on data from analogous compounds. Actual values would require specific calculations for this compound.
Computational NMR Chemical Shift Prediction (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the calculation of nuclear magnetic shielding tensors, which are then used to predict NMR chemical shifts. nih.govscielo.br This method, often coupled with DFT, has proven to be a reliable tool for the structural elucidation of organic molecules. nih.govrsc.org
For this compound, GIAO calculations can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental data, can confirm the chemical structure and aid in the assignment of specific resonances. The accuracy of the prediction depends on the level of theory and the basis set used in the calculations. imist.ma
The procedure typically involves optimizing the molecular geometry and then performing the GIAO calculation on the optimized structure. The calculated isotropic shielding values are then converted to chemical shifts using a reference compound, such as tetramethylsilane (B1202638) (TMS). imist.ma
The following table provides a representative set of predicted ¹³C NMR chemical shifts for this compound, based on the GIAO-DFT methodology.
| Atom | Predicted ¹³C Chemical Shift (ppm) |
| C2 (Benzothiazole) | 165.2 |
| C4 (Benzothiazole) | 122.8 |
| C5 (Benzothiazole) | 125.1 |
| C6 (Benzothiazole) | 130.5 |
| C7 (Benzothiazole) | 118.9 |
| C7a (Benzothiazole) | 152.3 |
| C3a (Benzothiazole) | 134.7 |
| C1' (Phenoxy) | 154.6 |
| C2'/C6' (Phenoxy) | 120.3 |
| C3'/C5' (Phenoxy) | 129.8 |
| C4' (Phenoxy) | 124.5 |
This table is illustrative and based on GIAO-DFT calculations for similar heterocyclic systems. Actual values would require specific calculations for this compound.
UV-Visible Spectroscopy Theoretical Prediction
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Visible) of molecules. faccts.decnr.itrsc.org This approach calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. sci-hub.stresearchgate.net
For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and provide insights into the nature of the electronic transitions, such as π → π* or n → π* transitions. These calculations are typically performed on the optimized ground-state geometry of the molecule. sci-hub.st
The predicted UV-Vis spectrum for this compound is expected to show absorptions characteristic of the extended π-system formed by the benzothiazole and phenoxy rings. The presence of the chlorine atom and the ether linkage will influence the positions and intensities of these absorption bands.
The table below shows a hypothetical set of predicted UV-Visible absorption data for this compound, based on TD-DFT calculations of related aromatic and heterocyclic compounds.
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 315 | 0.25 |
| S₀ → S₂ | 280 | 0.45 |
| S₀ → S₃ | 255 | 0.15 |
This table is illustrative and based on TD-DFT calculations for analogous compounds. Actual values would require specific calculations for this compound.
Reactivity and Stability Studies
Computational chemistry also allows for the investigation of the chemical reactivity and stability of molecules through the calculation of various electronic descriptors.
Global Reactivity Descriptors
Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A), which can be approximated by the energies of the LUMO and HOMO, respectively (η ≈ (E_LUMO - E_HOMO) / 2). arxiv.org A larger HOMO-LUMO gap implies greater hardness and lower reactivity.
Chemical Softness (S): This is the reciprocal of chemical hardness (S = 1/η) and indicates the ease of a change in electron distribution.
Electrophilicity Index (ω): This index, defined by Parr et al., measures the ability of a molecule to accept electrons. arxiv.org It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2). arxiv.org A higher electrophilicity index indicates a greater capacity to act as an electrophile.
The table below presents a hypothetical set of global reactivity descriptors for this compound.
| Descriptor | Definition | Predicted Value (eV) |
| E_HOMO | --- | -6.2 |
| E_LUMO | --- | -1.5 |
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 4.7 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.35 |
| Chemical Softness (S) | 1 / η | 0.43 |
| Electrophilicity Index (ω) | μ² / (2η) | 3.12 |
This table is illustrative and based on DFT calculations for similar heterocyclic systems. Actual values would require specific calculations for this compound.
Local Reactivity Descriptors
While global descriptors describe the reactivity of the molecule as a whole, local reactivity descriptors identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. The most common local reactivity descriptor is the Fukui function.
Fukui Function (f(r)): The Fukui function indicates the change in electron density at a particular point in a molecule when an electron is added or removed. bas.bg Condensed Fukui functions (f_k) are calculated for each atom (k) in the molecule and are used to predict the most likely sites for chemical attack. beilstein-journals.org
f_k⁺ for nucleophilic attack.
f_k⁻ for electrophilic attack.
f_k⁰ for radical attack.
For this compound, the analysis of Fukui functions would likely indicate that the nitrogen atom of the thiazole ring is a primary site for electrophilic attack, while certain carbon atoms on the benzothiazole and phenoxy rings would be susceptible to nucleophilic attack. The specific reactivity of each site would depend on the calculated values of the condensed Fukui functions. A detailed analysis would require specific calculations for the molecule. bas.bgbeilstein-journals.org
Molecular Modeling and Docking Studies
Computational methods, particularly molecular modeling and docking studies, have become indispensable tools in modern drug discovery and development. These in silico techniques allow for the rational design and evaluation of new therapeutic agents by predicting their interactions with biological targets at a molecular level. For the benzothiazole class of compounds, including derivatives like this compound, these computational approaches provide crucial insights into their potential pharmacological activities.
The benzothiazole scaffold is a versatile structure in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. jyoungpharm.orgijprajournal.com Computational studies are frequently employed to explore the structure-activity relationships (SAR) of benzothiazole derivatives and to guide the synthesis of more potent and selective compounds. jyoungpharm.org
Molecular docking is a primary in silico technique used to predict the preferred orientation of a ligand when bound to a specific protein target. ijprajournal.com This method helps in understanding the binding mode and estimating the binding affinity, often expressed as a docking score. researchgate.net For benzothiazole derivatives, docking studies have been conducted against various biological targets. For instance, researchers have used programs like AutoDock and ArgusLab to investigate the interactions of benzothiazole derivatives with targets such as estrogen receptors for anticancer research. researchgate.net
In addition to docking, three-dimensional quantitative structure-activity relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are utilized. nih.gov These methods are applied to series of benzothiazole derivatives to build predictive models that correlate the 3D structural features of the molecules with their biological activities. nih.gov The resulting models and 3D contour maps help in understanding the impact of different substituent groups on the benzothiazole ring, guiding the design of new inhibitors with enhanced activity. nih.gov
Molecular dynamics (MD) simulations further complement docking studies by providing insights into the dynamic stability of the ligand-protein complex over time. nih.gov Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Solvent Accessible Surface Area (SASA) are analyzed to confirm the stability of the predicted binding poses. nih.gov
While specific molecular docking studies on this compound were not found in the reviewed literature, extensive research on related benzothiazole derivatives provides a strong basis for predicting its potential interactions and binding affinities with various protein targets. The binding mode of a compound is largely determined by the types of interactions it forms with the amino acid residues in the active site of a protein, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Studies on various benzothiazole derivatives have revealed key structural features that contribute to their binding affinities. For example, in studies of benzothiazole derivatives as potential inhibitors of Candida albicans N-myristoyltransferase, molecular docking revealed significant hydrophobic and hydrogen-bonding interactions between the inhibitors and the enzyme's active site. nih.gov Similarly, docking studies of benzothiazole derivatives with Escherichia coli dihydroorotase showed the formation of hydrogen bonds with active site residues like LEU222 or ASN44. nih.gov
The binding affinities, often represented by docking scores in kcal/mol, indicate the strength of the interaction between the ligand and the target protein. Lower docking scores generally suggest more favorable binding. researchgate.net Research on benzothiazole derivatives has reported a range of binding affinities against different targets. For instance, certain benzothiazole derivatives showed strong binding affinities to anti-cancer targets, with docking scores indicating effective inhibition. researchgate.net In another study targeting trehalase in malaria vectors, benzothiazole compounds exhibited binding affinities ranging from -7.4 to -8.7 kcal/mol. nih.gov
The following table summarizes findings from molecular docking studies on various benzothiazole derivatives, illustrating their predicted binding affinities and key interactions with different protein targets.
| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Coumarin-benzothiazole Schiff bases | Estrogen Receptor | Not specified, but indicated effective inhibition | Not specified in abstract |
| Benzothiazole derivatives | Anopheles funestus Trehalase (AfTre) | -8.7 | Not specified in abstract |
| Benzothiazole derivatives | Anopheles gambiae Trehalase (AgTre) | -8.2 | Not specified in abstract |
| Benzohydrazide-containing benzothiazoles | Cyclooxygenase-2 (COX-2) (PDB ID: 1CX2) | -9.20 | Not specified in abstract |
| Benzohydrazide-containing benzothiazoles | Phospholipase A2 (PDB ID: 1EQG) | -10.41 | Not specified in abstract |
| 2-[2-(4-chlorophenylaminothiazol-5-yl]benzothiazole | BCL2 (Pancreatic Cancer Cell Line) | Inhibitory activity suggested | Not specified in abstract |
| Benzothiazole derivatives | E. coli Dihydroorotase | Not specified, but showed inhibition | LEU222, ASN44 |
Based on the general principles observed for the benzothiazole scaffold, it can be inferred that the 2-phenoxy and 6-chloro substituents on the benzothiazole core of this compound would significantly influence its binding mode and affinity. The phenoxy group could participate in hydrophobic and pi-stacking interactions, while the electron-withdrawing chlorine atom at the 6-position could modulate the electronic properties of the benzothiazole ring system, potentially influencing hydrogen bonding and other electrostatic interactions with target proteins.
Structure Activity Relationship Sar Studies and Rational Design Principles for Benzothiazole Derivatives
Influence of Substituents at the 2-Position on Molecular Interactions
The substituent at the 2-position of the benzothiazole (B30560) scaffold is a critical determinant of its biological activity and molecular interactions. benthamscience.com The diversity of functionalities that can be introduced at this position allows for extensive modulation of the compound's properties. nih.gov Research has shown that the nature of the 2-substituent can influence everything from the molecule's reactivity and stability to its specific interactions with biological targets. unich.itscirp.org
The type of substituent dictates the nature of the interactions. For example, the introduction of amine or substituted amine groups can provide hydrogen bond donor and acceptor sites, which are crucial for binding to many biological targets. mdpi.com In contrast, bulky alkyl or aryl groups can establish van der Waals or hydrophobic interactions. The presence of a 2-aryl group, such as the phenoxy group, can lead to π-π stacking interactions with aromatic residues in a protein's binding pocket. researchgate.net The synthesis of various 2-substituted derivatives, including those with alkyl, aryl, and hetaryl groups, has been a common strategy in medicinal chemistry to explore these diverse interactions. nih.gov
In the context of anticancer activity, a wide array of substituents at the 2-position have been investigated. Studies on 2-substituted benzothiazoles have revealed their potential as antiproliferative agents. nih.govnih.gov The specific group at this position is often a key factor in the mechanism of action, which can range from kinase inhibition to the disruption of other cellular signaling pathways. nih.gov For example, the introduction of specific amide or urea-based functionalities has been explored to create analogues of known kinase inhibitors. nih.gov The flexibility in modifying the 2-position makes it a primary target for lead optimization in drug discovery programs. ijpsr.com
| Substituent at 2-Position | Observed Influence on Molecular Properties | Reference |
|---|---|---|
| Hydroxyl (-OH) | Results in the highest HOMO-LUMO energy gap (ΔE), making it the least reactive and least water-soluble derivative in a studied series. | scirp.org |
| Amino (-NH2) | Considered the most polar and most water-soluble derivative due to its high dipole moment. | scirp.org |
| Aryl Groups (e.g., Phenyl) | Can engage in π-π stacking interactions; substitutions on the phenyl ring further modulate activity. | researchgate.net |
| Amide/Urea Moieties | Used to create analogues of kinase inhibitors, providing key hydrogen bonding interactions. | nih.gov |
| Alkyl Groups | Primarily engage in van der Waals and hydrophobic interactions within binding pockets. | nih.gov |
Role of Halogenation (Chloro Group) at the 6-Position in Modulating Molecular Behavior
The chloro group is a lipophilic, electron-withdrawing substituent. Its addition to the benzothiazole scaffold generally increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile. mdpi.com QSAR studies have supported the idea that halogenating the benzothiazole core can enhance cytotoxicity. mdpi.com For example, one series of compounds demonstrated superior activity in HuT78 cancer cells with 6-Cl and 5-halogenated derivatives showing IC50 values between 3–10 µM. mdpi.com
From an electronic standpoint, the electron-withdrawing nature of the chlorine atom can influence the reactivity of the entire ring system. This can affect how the molecule interacts with its biological target. nih.gov In some series of anticonvulsant agents, benzothiazoles containing electron-withdrawing groups such as Cl, F, or NO2 in the ring were found to be more active. nih.gov Similarly, in studies of antimicrobial agents, the presence of a chloro group at the 5th or 6th position was found to increase antibacterial activity. nih.gov For instance, in one study, a compound with a chloro group at the 5-position of the benzothiazole ring showed increased antibacterial activity. nih.gov Another study highlighted that electron-acceptor F and Cl atoms in the benzothiazole ring enhance antifungal activity. nih.gov
Impact of Phenoxy Moiety on the Benzothiazole Scaffold's Pharmacophore Features
The phenoxy moiety attached to the 2-position of the benzothiazole scaffold is a "privileged" structural element in medicinal chemistry, contributing significantly to the molecule's pharmacophore features. nih.gov A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The phenoxy group primarily contributes through hydrophobic and aromatic interactions. nih.gov
In various SAR studies across different compound classes, the phenoxy group has been identified as a critical component for high biological activity. nih.gov For example, in a series of Nimesulide derivatives, the most active compound bore a 4-fluorophenoxy group. nih.gov The substitution pattern on the phenoxy ring itself can be further optimized. For example, adding electron-withdrawing or electron-donating groups to the phenyl ring of the phenoxy moiety can fine-tune the electronic properties and steric bulk, leading to improved potency and selectivity. nih.gov For instance, dichlorophenoxy and chlorophenoxy groups have been incorporated into benzothiazole derivatives to enhance their antitumor potential. nih.gov
The combination of the benzothiazole core with a terminal phenoxy group creates a scaffold that can be adapted for various therapeutic targets. This combination is found in compounds designed as anticancer, anti-inflammatory, and antimicrobial agents, underscoring its versatility as a pharmacophore. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzothiazole Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. chula.ac.th For benzothiazole analogues, QSAR studies have been instrumental in understanding the specific structural features that govern their therapeutic effects, such as anticancer activity. researchgate.netchula.ac.thasianpubs.org These models provide a rational basis for designing new, more potent derivatives.
In a typical QSAR study on benzothiazole derivatives, a dataset of compounds with known biological activities (e.g., IC50 values against a cancer cell line) is used. asianpubs.org The structures are characterized by various molecular descriptors, which are numerical values representing different physicochemical properties like steric, electronic, and hydrophobic features. jocpr.com Statistical methods, most commonly Multiple Linear Regression (MLR), are then used to build a mathematical equation that relates these descriptors to the biological activity. chula.ac.th
For example, a Group-based QSAR (G-QSAR) study on 41 benzothiazole derivatives identified the importance of hydrophobic groups at the R1 position (the 2-position of the benzothiazole ring) for potentiating anticancer activity. researchgate.netchula.ac.th The developed models provided insights into the structural requirements for optimizing anticancer drugs. chula.ac.th Another QSAR study on benzothiazole derivatives against the MCF-7 breast cancer cell line highlighted the role of specific 2D-autocorrelation and Burden eigenvalue descriptors, which relate to atomic properties and molecular topology, in explaining the inhibitory activity. asianpubs.org
These models are validated internally (using techniques like leave-one-out cross-validation, yielding a q² value) and externally (using a test set of compounds not included in model generation, yielding a pred_r² value) to ensure their robustness and predictive power. chula.ac.th A good QSAR model, with high values for correlation coefficients (r²) and predictive ability, can then be used to predict the activity of newly designed compounds before their synthesis, saving time and resources. chula.ac.thijpsr.com The descriptors identified in these models give direct insights into which structural modifications are likely to improve activity. For instance, a model might indicate that increasing lipophilicity or adding a hydrogen bond acceptor at a specific position will enhance the biological response. mdpi.commdpi.comnih.gov
| QSAR Study Type | Key Findings/Descriptors | Implication for Design | Reference |
|---|---|---|---|
| Group-based QSAR (G-QSAR) for Anticancer Activity | Hydrophobic groups at the R1 fragment (2-position) potentiate anticancer activity. Descriptors included R1-DeltaEpsilonC, R1-XKHydrophilicArea, R2-6ChainCount. | Suggests that increasing hydrophobicity at the 2-position of the benzothiazole is a viable strategy for improving anticancer efficacy. | chula.ac.thresearchgate.netchula.ac.th |
| QSAR on MCF-7 Breast Cancer Cell Line Inhibitors | Identified descriptors related to 2D-autocorrelations (MATS5p) and Burden eigenvalues (e.g., BELe3, BEHm3), reflecting the importance of atomic properties and molecular topology. | Provides avenues to modulate the structure based on topological and electronic properties to enhance activity against MCF-7 cells. | asianpubs.org |
| QSAR on T-cell Lymphoma (HuT78) | Elucidated the effects of substituents at position 6, demonstrating dependence on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. | Highlights the importance of the size and polarizability of the substituent at the 6-position for activity against lymphoma cells. | mdpi.comnih.gov |
Pharmacophore Development and Lead Optimization Strategies within the Benzothiazole Class
Pharmacophore modeling is a cornerstone of modern drug design, defining the essential spatial arrangement of chemical features a molecule must possess to be active at a specific biological target. nih.gov For the benzothiazole class, pharmacophore models are developed to guide the discovery of new lead compounds and optimize existing ones. nih.govresearchgate.netresearchgate.net These models typically consist of features like hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positively/negatively ionizable groups. nih.govnih.gov
The development process often starts with a set of known active molecules or a ligand-bound protein structure. youtube.com By aligning these active compounds, common chemical features are identified and mapped into a 3D model. nih.gov This model then serves as a 3D query to search large chemical databases for novel scaffolds that match the pharmacophoric requirements (ligand-based design). youtube.com Alternatively, if a protein structure is available, the key interaction points in the binding site can be directly translated into a pharmacophore model (structure-based design). mdpi.com
Once a lead compound, such as a benzothiazole derivative, is identified, lead optimization strategies are employed to improve its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov This is an iterative process of design, synthesis, and testing. nih.govresearchgate.net For benzothiazole analogues, optimization often focuses on:
Modification of the 2-position: As discussed, this position is highly amenable to change. Introducing different aryl, amide, or other functional groups can fine-tune interactions with the target. mdpi.comnih.govacs.org For example, replacing an adamantyl group with cyclohexyl derivatives in a series of antimycobacterial benzothiazole amides led to advanced lead compounds with excellent potency. nih.gov
Substitution on the benzene (B151609) ring: Modifying positions like C-5, C-6, or C-7, often with halogens or methoxy (B1213986) groups, can alter the electronic properties and lipophilicity of the scaffold, impacting both target affinity and pharmacokinetic behavior. nih.govmdpi.comnih.gov
Molecular Hybridization: This strategy involves combining the benzothiazole scaffold with another known pharmacophore to create a hybrid molecule with potentially synergistic or novel activities. nih.govijpsr.com
These optimization efforts are guided by the SAR data and QSAR models developed for the series. The ultimate goal is to develop a drug candidate with a desirable balance of high efficacy and low toxicity. researchgate.netnih.gov
Mechanistic Investigations and Molecular Target Interactions of Benzothiazole Derivatives
Exploration of Protein Tyrosine Kinase Inhibition Mechanisms by Benzothiazoles
While direct studies on 2-Phenoxy-6-chlorobenzothiazole as a protein tyrosine kinase (PTK) inhibitor are limited, the broader class of benzothiazole (B30560) derivatives has been identified as a promising source of PTK inhibitors. youtube.com Tyrosine kinases are crucial enzymes that regulate cellular processes like growth, differentiation, and apoptosis by phosphorylating tyrosine residues on substrate proteins. nih.gov Dysregulation of these kinases is often implicated in cancer, making them a key target for therapeutic intervention. youtube.com
Benzothiazole derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. youtube.com Computational molecular docking and dynamics simulations have suggested that these compounds can bind effectively within the ATP-binding site of the EGFR-TK domain, a common mechanism for tyrosine kinase inhibitors. youtube.com This interaction prevents the phosphorylation of the kinase, thereby blocking downstream signal transduction cascades that are necessary for cancer cell proliferation and survival. youtube.com The binding is often stabilized by various interactions within the receptor cavity. youtube.com Although the specific binding mode of this compound has not been elucidated, its core structure suggests it may exhibit similar inhibitory potential.
Modulatory Effects on Carbonic Anhydrase Activity by Benzothiazole Scaffolds
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govplos.org These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.gov Certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, making them attractive targets for cancer therapy. nih.gov
The primary mechanism of CA inhibition by many drugs involves the binding of a zinc-binding group (ZBG) to the zinc ion in the enzyme's active site. nih.gov Sulfonamides are a classic example of a potent ZBG. Research has demonstrated that incorporating a benzothiazole scaffold into sulfonamide-based inhibitors can lead to potent and selective inhibition of various human carbonic anhydrase (hCA) isoforms. nih.gov The benzothiazole moiety can form additional interactions within the active site cavity, which can enhance binding affinity and influence isoform selectivity. nih.gov The specific substitution pattern on the benzothiazole ring is critical for determining the inhibitory profile against different CA isoforms. nih.gov While the inhibitory activity of this compound itself has not been reported, its structure could be incorporated into designs for novel CA inhibitors.
| Compound Class | Target Isoforms | Inhibition Range (Ki values) | Reference |
| Amino acid-benzothiazole conjugates | hCA V, hCA II | 2.9 to 88.1 µM | nih.gov |
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces prostaglandins and leukotrienes, respectively. nih.govrootspress.org These lipid mediators are centrally involved in inflammation and pain. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes. google.com However, the development of dual COX/LOX inhibitors is an attractive strategy to achieve broader anti-inflammatory effects with potentially fewer side effects. google.comnih.gov
While specific studies on this compound are lacking, research on related heterocyclic compounds has shown that the benzothiazole scaffold can be incorporated into molecules that inhibit these enzymes. For instance, certain thiazole (B1198619) derivatives have been investigated as dual COX/LOX inhibitors. nih.gov The mechanism of inhibition involves binding to the active sites of these enzymes, thereby preventing the conversion of arachidonic acid into pro-inflammatory mediators. mdpi.com The structural features of the benzothiazole ring can be optimized to enhance potency and selectivity for the different COX and LOX isoforms. mdpi.com
Reactive Oxygen Species (ROS) Activation and Apoptosis Induction Studies
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress and damage cellular components, leading to programmed cell death, or apoptosis. cbpbu.ac.insonar.chnih.gov Many anticancer agents exert their effects by increasing intracellular ROS levels in cancer cells. cbpbu.ac.inresearchgate.net
Studies on benzothiazole derivatives have demonstrated their ability to induce apoptosis in cancer cells through ROS-mediated pathways. nih.gov For example, a compound structurally related to the subject of this article, 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN), has been shown to inhibit the growth of human leukemia cells and induce apoptosis. nih.gov The proposed mechanism involves the elevation of intracellular ROS levels, which in turn leads to:
A decrease in the mitochondrial membrane potential. nih.gov
The release of cytochrome c from the mitochondria into the cytoplasm. nih.gov
The activation of caspase-9 and caspase-3, which are key executioner enzymes in the apoptotic cascade. nih.gov
The cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov
Intranucleosomal DNA fragmentation. nih.gov
This suggests that the benzothiazole core can be a key pharmacophore for inducing ROS-mediated apoptosis. nih.gov It is plausible that this compound could operate through a similar mitochondrial-dependent apoptotic pathway.
Table of Apoptotic Events Induced by a Benzothiazole Derivative (AMBAN)
| Event | Observation | Reference |
|---|---|---|
| Cellular Growth | Inhibition of proliferation in HL60 and U937 leukemia cells | nih.gov |
| ROS Levels | Elevation of intracellular reactive oxygen species | nih.gov |
| Mitochondrial Potential | Decrease in mitochondrial membrane potential | nih.gov |
| Caspase Activation | Activation of caspase-9 and caspase-3 | nih.gov |
| Cytochrome C | Release from mitochondria | nih.gov |
| PARP Cleavage | Cleavage of PARP protein | nih.gov |
| DNA | Intranucleosomal fragmentation | nih.gov |
Membrane Integrity and Efflux Pump Modulation by Benzothiazole Derivatives
One of the major challenges in treating bacterial infections and cancer is the development of multidrug resistance (MDR). mdpi.com A common mechanism of MDR is the overexpression of efflux pumps, which are membrane proteins that actively transport therapeutic agents out of the cell, reducing their intracellular concentration and efficacy. nih.govnih.govmdpi.com Therefore, the development of efflux pump inhibitors (EPIs) is a critical strategy to overcome MDR. mdpi.comfrontiersin.org
The benzothiazole scaffold has been explored for its potential as an EPI. frontiersin.org Certain 2-substituted benzothiazoles have been shown to inhibit the activity of RND (Resistance-Nodulation-Division) family efflux pumps in Gram-negative bacteria. frontiersin.org The mechanism of inhibition is thought to be competitive, where the benzothiazole derivative binds to the efflux pump, preventing the transport of the antibiotic substrate. frontiersin.org By inhibiting these pumps, benzothiazole derivatives can restore the activity of conventional antibiotics against resistant bacterial strains. frontiersin.org Although the effect of this compound on membrane integrity and efflux pumps has not been specifically studied, its core structure aligns with that of known EPIs, suggesting it could be a candidate for further investigation in this area. nih.gov
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes for 2-Phenoxy-6-chlorobenzothiazole and Related Structures
The traditional synthesis of this compound would likely involve the reaction of 2-chloro-6-chlorobenzothiazole with phenol. A key area of future development lies in optimizing this process and exploring alternative, more efficient synthetic pathways.
One promising approach is the application of the Ullmann condensation , a copper-catalyzed reaction that couples an aryl halide with an alcohol, amine, or thiol. wikipedia.orgmdpi.commagtech.com.cn While traditionally requiring harsh conditions, modern advancements have introduced milder and more efficient catalytic systems. mdpi.com Future research could focus on developing a robust Ullmann condensation protocol for the synthesis of this compound, potentially utilizing novel copper catalysts and ligands to improve yields and reduce reaction times. The use of techniques like ultrasonic irradiation has also been shown to enhance the efficiency of Ullmann-type reactions, offering a green and rapid synthetic alternative. researchgate.net
Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, presents an attractive strategy for improving efficiency and reducing waste. researchgate.net Research into three-component reactions involving a substituted aniline, a phenol, and a sulfur source could lead to more direct and atom-economical routes to 2-phenoxy-substituted benzothiazoles. mdpi.com
The exploration of these novel synthetic routes is crucial not only for the efficient production of this compound but also for creating a diverse library of related structures with varied substitution patterns. This library would be invaluable for structure-activity relationship (SAR) studies in various applications.
Advanced Computational Approaches in Predicting Molecular Behavior and Interactions
Computational chemistry offers powerful tools to predict and understand the behavior of molecules at the atomic level, thereby guiding experimental research and accelerating the discovery process. For this compound, computational approaches can provide significant insights into its electronic properties, reactivity, and potential biological activity.
Molecular docking simulations are another critical computational tool, particularly for predicting the interaction of a molecule with biological targets. tandfonline.comnih.govnih.gov By docking this compound into the active sites of various enzymes or receptors, it is possible to predict its binding affinity and mode of interaction. This information is vital for identifying potential therapeutic targets and for designing more potent and selective derivatives. For example, docking studies on other benzothiazole (B30560) derivatives have been used to predict their potential as antimicrobial agents or enzyme inhibitors. tandfonline.comnih.gov
These computational approaches, when used in synergy with experimental work, can significantly streamline the research and development process for this compound.
Exploration of Supramolecular Architectures and Materials Science Applications
The ability of molecules to self-assemble into ordered, functional structures is the cornerstone of supramolecular chemistry and a burgeoning area of materials science. The benzothiazole scaffold is known to participate in various non-covalent interactions, making it an attractive building block for supramolecular architectures. nih.govnih.govsoton.ac.ukresearchgate.netacs.org
Future research could explore the self-assembly properties of this compound to create novel materials. The presence of the aromatic phenoxy group and the benzothiazole core could facilitate π-π stacking interactions, leading to the formation of well-defined nanostructures such as nanofibers, nanorods, or vesicles. The chlorine substituent can also influence the packing and intermolecular interactions within these assemblies.
One exciting application is the development of low molecular weight gelators (LMWGs) . nih.gov Benzothiazole derivatives have been shown to form hydrogels, which are three-dimensional networks capable of entrapping large amounts of water. nih.govnih.govsoton.ac.uk These hydrogels can have applications in drug delivery, tissue engineering, and as antimicrobial materials. nih.govnih.govsoton.ac.uk By modifying the structure of this compound, for instance by introducing hydrophilic or hydrophobic side chains, it may be possible to tune its gelation properties and create functional "smart" materials that respond to external stimuli.
Furthermore, the unique photophysical properties often associated with benzothiazole derivatives open up possibilities in the development of fluorescent probes and sensors. researchgate.net The supramolecular assembly of this compound could lead to materials with interesting optical properties, such as aggregation-induced emission (AIE), which could be harnessed for sensing applications.
Integration of Omics Technologies in Understanding Molecular Perturbations
Omics technologies, including transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes occurring within a biological system in response to a chemical compound. These powerful tools can be employed to elucidate the mechanism of action and potential toxicity of this compound.
Transcriptomics , the study of the complete set of RNA transcripts, can reveal which genes are up- or down-regulated in cells or organisms exposed to the compound. researchgate.netplos.orgnih.gov This information can provide clues about the cellular pathways that are affected. For example, transcriptomic analysis of organisms exposed to other benzothiazoles has revealed impacts on endocrine-mediated processes and molting. plos.org Similar studies with this compound could identify its specific molecular targets and off-target effects.
Proteomics , the large-scale study of proteins, can identify changes in protein expression and post-translational modifications following exposure to the compound. This can provide a more direct picture of the functional changes occurring in the cell. Studies on other environmental contaminants have shown alterations in the liver proteome, indicating potential hepatotoxicity. nih.gov
Metabolomics , the study of the complete set of small-molecule metabolites, can reveal alterations in metabolic pathways. nih.govnih.govhmdb.canih.govgdut.edu.cn Metabolomic analysis of organisms exposed to benzothiazole derivatives has shown disruptions in basal metabolic processes. nih.govnih.govgdut.edu.cn
By integrating data from these different omics platforms, researchers can build a comprehensive picture of the biological effects of this compound. This "systems biology" approach is crucial for a thorough understanding of its pharmacological and toxicological profile.
Application of Artificial Intelligence and Machine Learning in Benzothiazole Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the analysis of vast datasets and the prediction of molecular properties with increasing accuracy. researchgate.netuni-bonn.denih.gov
In the context of this compound and related compounds, AI and ML can be applied in several ways. Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms to predict the biological activity of new benzothiazole derivatives based on their chemical structure. ejbps.com These models can be trained on existing data for a range of benzothiazole compounds and then used to screen virtual libraries of novel structures, prioritizing those with the highest predicted activity for synthesis and testing.
Furthermore, machine learning can be used to analyze the large and complex datasets generated by omics technologies. uni-bonn.de By identifying patterns and correlations in transcriptomic, proteomic, and metabolomic data, ML algorithms can help to uncover the mechanisms of action of benzothiazole compounds and identify potential biomarkers of their effects.
The integration of AI and ML into the research pipeline for this compound holds the promise of accelerating the pace of discovery and leading to the development of novel and effective molecules for a variety of applications.
Q & A
Q. What are the established synthetic protocols for 2-Phenoxy-6-chlorobenzothiazole, and how can reaction conditions be optimized for yield?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituting a chloro group at the 6-position of benzothiazole with phenoxy groups under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) is common. Optimization may include adjusting reaction time, temperature, and stoichiometric ratios of reagents. Thin-layer chromatography (TLC) and melting point determination are critical for monitoring purity . For structurally similar analogs (e.g., 7-chloro-6-fluoro-benzothiazoles), Vilsmeier-Haack reagent has been used for formylation, suggesting adaptable methodologies for functionalization .
Q. How is the purity and structural integrity of this compound validated in experimental settings?
Standard characterization includes:
- 1H-NMR : To confirm substituent positions and integration ratios.
- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for fluorinated benzothiazole derivatives .
- HPLC/GC-MS : To assess purity (>95% is typical for research-grade compounds) .
- Melting point analysis : Consistency with literature values indicates purity .
Q. What solvent systems are recommended for handling this compound in solubility-dependent assays?
Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s aromatic and heterocyclic nature. For in vitro studies, ensure compatibility with biological buffers (e.g., PBS). Always pre-test solubility via the shake-flask method, and validate using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?
- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., NO₂, OCH₃) at the phenoxy or benzothiazole positions to modulate electronic effects.
- Bioisosteric replacement : Replace the chlorophenyl group with fluorophenyl or thiophene moieties to assess potency changes.
- In vivo screening : Prioritize derivatives with in vitro activity (e.g., IC₅₀ < 10 µM) for analgesic, anti-inflammatory, or antimicrobial assays, as seen in related benzothiazoles .
Q. What advanced analytical techniques are suitable for resolving contradictory bioactivity data across studies?
- Metabolite profiling : Use LC-HRMS to identify degradation products or reactive intermediates that may confound results.
- Molecular docking : Compare binding affinities of derivatives with target proteins (e.g., COX-2 for anti-inflammatory activity) to rationalize discrepancies .
- Dose-response curves : Re-evaluate activity across a wider concentration range to rule out false negatives/positives .
Q. How can computational methods enhance the design of this compound-based inhibitors?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic prioritization.
- MD simulations : Model ligand-protein interactions over time to assess binding stability.
- QSAR models : Corrogate substituent effects with bioactivity data to identify critical functional groups .
Q. What strategies mitigate toxicity risks during in vivo evaluation of this compound analogs?
- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict absorption, hepatotoxicity, and CYP inhibition.
- Acute toxicity studies : Start with low doses (≤10 mg/kg in rodents) and monitor hepatic/renal biomarkers (ALT, creatinine).
- Metabolic stability assays : Incubate compounds with liver microsomes to identify rapid degradation pathways .
Q. How should researchers address batch-to-batch variability in synthetic yields or bioactivity?
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) during synthesis.
- Strict QC protocols : Standardize purification (e.g., column chromatography with fixed solvent ratios) and storage conditions (e.g., desiccated, -20°C) .
Methodological Considerations
Q. What safety protocols are critical when handling this compound in the laboratory?
Q. How can researchers validate the reproducibility of pharmacological data across independent studies?
- Blinded experiments : Assign compound codes to eliminate observer bias.
- Positive controls : Include known inhibitors (e.g., aspirin for anti-inflammatory assays) to benchmark activity.
- Inter-lab collaboration : Share standardized protocols and reference samples to harmonize methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
